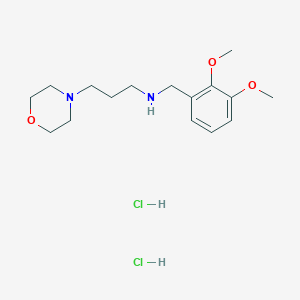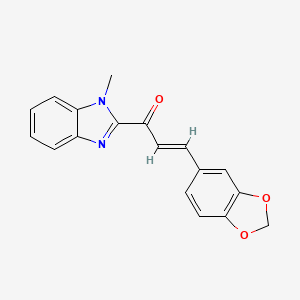
N-(2,3-dichlorophenyl)-2,6-dimethyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2,6-dimethyl-1-piperidinecarboxamide, commonly known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic uses in various neurological and psychiatric disorders.
Mécanisme D'action
MK-801 acts as a non-competitive antagonist of the N-(2,3-dichlorophenyl)-2,6-dimethyl-1-piperidinecarboxamide receptor, which is a type of ionotropic glutamate receptor found in the central nervous system. By binding to a specific site on the receptor, MK-801 prevents the influx of calcium ions into the neuron, thereby blocking the excitatory effects of glutamate. This leads to a decrease in neuronal activity and can result in neuroprotective effects under certain conditions.
Biochemical and Physiological Effects:
MK-801 has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, modulation of synaptic plasticity, and alterations in gene expression. It has also been shown to induce apoptosis in certain cell types, suggesting a potential role in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MK-801 in lab experiments is its potency and specificity as an N-(2,3-dichlorophenyl)-2,6-dimethyl-1-piperidinecarboxamide receptor antagonist. This allows for precise manipulation of neuronal activity and can provide valuable insights into the mechanisms underlying various physiological and pathological processes. However, one limitation of using MK-801 is its potential for toxicity and side effects, which can vary depending on the dose and duration of exposure.
Orientations Futures
There are several potential future directions for research involving MK-801, including:
1. Further investigation of its neuroprotective effects in animal models of neurodegenerative diseases.
2. Exploration of its potential therapeutic uses in psychiatric disorders such as schizophrenia and depression.
3. Development of more selective N-(2,3-dichlorophenyl)-2,6-dimethyl-1-piperidinecarboxamide receptor antagonists with fewer side effects.
4. Investigation of its potential role in cancer therapy and apoptosis induction.
5. Studies on the long-term effects of MK-801 exposure on neuronal function and behavior.
Méthodes De Synthèse
MK-801 can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with 2,6-dimethylpiperidine and subsequent reaction with phosgene. The resulting product is then reacted with ammonia to yield MK-801.
Applications De Recherche Scientifique
MK-801 has been widely used in scientific research to study the role of N-(2,3-dichlorophenyl)-2,6-dimethyl-1-piperidinecarboxamide receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been used to study the mechanisms underlying learning and memory, as well as the pathophysiology of schizophrenia and other psychiatric disorders.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-9-5-3-6-10(2)18(9)14(19)17-12-8-4-7-11(15)13(12)16/h4,7-10H,3,5-6H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFENEHUZVCEKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-yl)-3-[2-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5398231.png)
![7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5398234.png)
![7-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5398241.png)
![N-(4-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5398249.png)


![3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5398258.png)
![6-amino-3-ethyl-4-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5398276.png)
![(1R*,2R*,6S*,7S*)-4-(4-phenylbutanoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5398280.png)
![N-methyl-3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5398286.png)
![methyl 2-chloro-5-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoate](/img/structure/B5398291.png)
![5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline](/img/structure/B5398298.png)
![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5398304.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5398308.png)